Andrograpanin (Standard)

Description

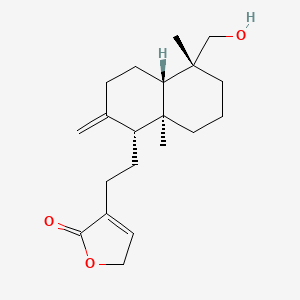

an NSAID isolated from Andrographis paniculata; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKBRRFSRMDTJB-JYBIWHBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901107773 | |

| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82209-74-3 | |

| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82209-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Andrograpanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROGRAPANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M92UDM18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Andrograpanin from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the diterpene lactone Andrograpanin, a bioactive compound isolated from the medicinal plant Andrographis paniculata. It details the compound's discovery, physicochemical properties, and established protocols for its isolation and purification. Furthermore, this guide outlines the spectroscopic methods for its structural elucidation and explores its known biological activities, with a focus on its modulation of cellular signaling pathways.

Introduction to Andrograpanin

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is an herb with a long history of use in traditional medicine across Asia for treating infections and inflammatory diseases.[1][2] The plant is a rich source of various bioactive compounds, primarily diterpenoids and flavonoids.[3][4][5] Among the less abundant but significant diterpenes is Andrograpanin.[4] It is recognized for its anti-inflammatory and anti-infective properties.[1][4][6] Chemically, Andrograpanin is a hydrolysate of neoandrographolide, another major diterpenoid found in the plant.[1]

Physicochemical Properties

Andrograpanin is a solid compound with a defined molecular structure and specific chemical properties critical for its isolation and characterization.[6][7] Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | [7] |

| Molecular Formula | C₂₀H₃₀O₃ | [7][8] |

| Molecular Weight | 318.4 g/mol | [7] |

| Melting Point | 106-107 °C | [9] |

| Appearance | Solid | |

| CAS Number | 82209-74-3 | [7] |

Isolation and Purification Protocol

The isolation of Andrograpanin from Andrographis paniculata is a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is designed to separate it from more abundant compounds like andrographolide.

The process begins with the extraction of dried plant material, followed by partitioning and column chromatography to isolate the target compound.

Caption: Workflow for the isolation of Andrograpanin.

-

Plant Material and Extraction : Dried whole plants of Andrographis paniculata are powdered. The powder is then extracted with a solvent such as 95% ethanol or methanol (B129727) to obtain a crude extract.[2][3][10]

-

Solvent Partitioning : The crude ethanol extract is partitioned between ethyl acetate (EtOAc) and water.[2][10][11] The bioactive compounds, including Andrograpanin, are concentrated in the EtOAc-soluble fraction.

-

Column Chromatography : The dried EtOAc fraction is subjected to silica gel column chromatography.[2][12]

-

Elution and Fraction Collection : The column is eluted with a solvent gradient, typically increasing the proportion of ethyl acetate in n-hexane.[2] Fractions are collected and monitored, often using bioassay-guided fractionation to identify the active fractions containing Andrograpanin.[2]

-

Final Purification : Fractions containing Andrograpanin are combined, and the solvent is evaporated. The resulting compound can be further purified by methods like recrystallization to yield pure Andrograpanin.

The yield of isolated compounds can vary based on the plant source and extraction efficiency. One study reported isolating a significant quantity of Andrograpanin from a large batch of extract.

| Starting Material | Compound | Yield | Reference |

| 316.9 g of AP EtOAc-soluble fraction | Andrograpanin | 676.3 mg | [2][5] |

Structural Elucidation

The definitive structure of Andrograpanin has been confirmed through the use of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity.

-

Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the proton and carbon skeleton of the molecule.[12][13]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRESIMS) confirms the molecular formula and weight.[12]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule, such as hydroxyl (-OH) and lactone carbonyl (C=O) groups.[12][13]

The combined data from these analyses provide unambiguous confirmation of the structure of Andrograpanin.[12][13]

Biological Activity and Signaling Pathways

Andrograpanin exhibits noteworthy anti-inflammatory properties.[1] Research has shown that it can inhibit the production of pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS).

Andrograpanin's primary anti-inflammatory mechanism involves the downregulation of key signaling pathways. Specifically, it has been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This inhibition leads to a dose-dependent reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12p70 (IL-12p70).[1] The suppression of these molecules occurs through the downregulation of their corresponding gene expression, including inducible nitric oxide synthase (iNOS).[1]

The following diagram illustrates the mechanism by which Andrograpanin exerts its anti-inflammatory effects.

Caption: Andrograpanin inhibits the LPS-induced p38 MAPK pathway.

The inhibitory effects of Andrograpanin on pro-inflammatory cytokine production have been quantified in cell-based assays.

| Cell Line | Stimulant | Measured Effect | Effective Concentration | Reference |

| Macrophage cells | LPS | Inhibition of NO, TNF-α, IL-6, IL-12p70 | 15-90 µM (dose-dependent) | [1] |

Conclusion

Andrograpanin is a bioactive diterpenoid from Andrographis paniculata with significant therapeutic potential, particularly as an anti-inflammatory agent. Standard phytochemical techniques, including solvent extraction and silica gel chromatography, are effective for its isolation. Its structure has been confirmed by comprehensive spectroscopic analysis. The compound's mechanism of action, primarily through the inhibition of the p38 MAPK signaling pathway, provides a strong basis for its further investigation and development as a lead compound for new anti-inflammatory drugs. This guide provides the foundational technical information required for researchers and professionals to undertake further studies on this promising natural product.

References

- 1. Andrograpanin, isolated from Andrographis paniculata, exhibits anti-inflammatory property in lipopolysaccharide-induced macrophage cells through down-regulating the p38 MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfans.org [ijfans.org]

- 4. scilit.com [scilit.com]

- 5. Frontiers | Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis [frontiersin.org]

- 6. apexbt.com [apexbt.com]

- 7. 3-(2-((1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl)ethyl)-2(5H)-furanone | C20H30O3 | CID 11666871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Andrograpanin Datasheet DC Chemicals [dcchemicals.com]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Andrographis paniculata (Burm. f.) Wall. ex Nees: A Review of Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Andrograpanin: A Technical Guide to Its Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Andrograpanin is a significant bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata.[1] This plant has a long history of use in traditional medicine, particularly in China, for treating infections and inflammation.[1] Andrograpanin, along with other related compounds like andrographolide, is a subject of growing interest in modern pharmacology due to its diverse biological activities, including anti-inflammatory, anti-infective, and anti-biofilm properties.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, characterization methods, and key biological signaling pathways associated with Andrograpanin.

Physicochemical Properties

A clear understanding of the physicochemical properties of Andrograpanin is fundamental for its extraction, formulation, and application in research and drug development. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₃ | [4][5] |

| Molecular Weight | 318.45 g/mol | [4][5] |

| Appearance | White to off-white solid | [6] |

| Solubility | DMSO: 100 mg/mL (314.02 mM) | [6] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [2][6] |

| SMILES | O=C1OCC=C1CC[C@@H]2C(CC[C@]3([H])--INVALID-LINK--(CO)CCC[C@@]23C)=C | [6] |

| InChIKey | WKKBRRFSRMDTJB-JYBIWHBTSA-N | [5] |

Analytical Characterization

The structural elucidation and quantification of Andrograpanin rely on a combination of modern spectroscopic and chromatographic techniques.

Spectroscopic analysis provides detailed information about the molecular structure of Andrograpanin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the precise arrangement of atoms within the molecule. The chemical shifts and coupling constants provide a definitive structural fingerprint of the compound.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of Andrograpanin.[8][9] Fragmentation patterns observed in tandem MS (MS/MS) experiments help to confirm the structure of different parts of the molecule.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in Andrograpanin. Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) are typically observed.[8]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While less specific than NMR or MS, it is often used for quantification in conjunction with chromatography.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, identification, and quantification of Andrograpanin in plant extracts and other matrices.[10][11][12]

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of diterpenoids from Andrographis paniculata can be adapted for Andrograpanin. Key parameters for such a method are outlined in the table below.

| Parameter | Description | Reference |

| Stationary Phase | C18 column (e.g., Poroshell 120 EC-C18, 3.0 x 50mm, 2.7µm) | [12] |

| Mobile Phase | Isocratic or gradient mixture of Methanol and Water (often with acid modifier like phosphoric or formic acid) | [12][13] |

| Flow Rate | Typically 0.3 - 1.0 mL/min | [10][12] |

| Detection | UV detector, commonly set at wavelengths between 220-230 nm | [12][14][15] |

| Column Temperature | Maintained at a constant temperature, e.g., 30°C | [12] |

The following diagram illustrates a typical workflow for the HPLC analysis of Andrograpanin.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section provides an overview of protocols for the extraction of Andrograpanin and the investigation of its anti-inflammatory properties.

Andrograpanin is typically extracted from the aerial parts of Andrographis paniculata.

-

Drying and Grinding: The aerial parts of the plant are shade-dried and then finely powdered using a homogenizer. The powder is sieved to obtain a uniform particle size (e.g., through a 250 µm sieve).[11]

-

Solvent Extraction: The fine powder is extracted with a suitable solvent. Methanol is commonly used for extracting diterpenoids from this plant.[11][13] Ultrasonic-assisted extraction (e.g., for 20-30 minutes at 60°C) is an efficient method to enhance extraction yield.[11][13]

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to further purification steps, such as column chromatography, to isolate Andrograpanin and other target compounds.[7]

The anti-inflammatory effects of Andrograpanin are often studied in lipopolysaccharide (LPS)-activated macrophage cells.[1][16]

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).

-

Cell Treatment: Cells are pre-treated with varying concentrations of Andrograpanin (e.g., 15-90 µM) for a specific duration (e.g., 1 hour).[1][16]

-

Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent assay. A dose-dependent inhibition of NO production by Andrograpanin is indicative of anti-inflammatory activity.[1][16]

-

Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[1][16]

-

-

Mechanism of Action Analysis:

-

RT-PCR and Western Blotting: To understand the underlying mechanism, the expression levels of genes and proteins involved in the inflammatory pathway (e.g., iNOS, pro-inflammatory cytokines, and components of the p38 MAPK pathway) are analyzed by Reverse Transcription PCR and Western blotting, respectively.[1][16]

-

Signaling Pathway Modulation

Andrograpanin exerts its anti-inflammatory effects primarily by modulating key intracellular signaling pathways. Research has shown that Andrograpanin inhibits the production of NO and pro-inflammatory cytokines by down-regulating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in LPS-activated macrophages.[1][6][16]

The diagram below illustrates the inhibitory effect of Andrograpanin on the p38 MAPK pathway.

This down-regulation of the p38 MAPK pathway leads to a reduction in the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokine genes, thereby mediating the anti-inflammatory effects of Andrograpanin.[1] This makes Andrograpanin a promising candidate for development as an anti-inflammatory therapeutic agent.[1]

References

- 1. Andrograpanin, isolated from Andrographis paniculata, exhibits anti-inflammatory property in lipopolysaccharide-induced macrophage cells through down-regulating the p38 MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. In vitro and in silico studies on the structural and biochemical insight of anti-biofilm activity of andrograpanin from Andrographis paniculata against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(2-((1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl)ethyl)-2(5H)-furanone | C20H30O3 | CID 11666871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification and characterization of major bioactive compounds from Andrographis paniculata (Burm. f.) extracts showed multi-biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. phcogj.com [phcogj.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. rjptonline.org [rjptonline.org]

- 13. mdpi.com [mdpi.com]

- 14. Stability Indicating RP- HPLC Method for Determination of Andrographolide - IJPRS [ijprs.com]

- 15. mdpi.com [mdpi.com]

- 16. Harnessing the medicinal properties of Andrographis paniculata for diseases and beyond: a review of its phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Andrograpanin Biosynthetic Pathway in Andrographis paniculata: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of andrograpanin, a key diterpenoid lactone, in the medicinal plant Andrographis paniculata. This document details the enzymatic steps, precursor pathways, regulatory mechanisms, and relevant experimental protocols to facilitate further research and development in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

The Andrograpanin Biosynthetic Pathway: From Precursors to Bioactive Compounds

The biosynthesis of andrograpanin is a multi-step process that begins with the formation of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

Upstream Pathways: MVA and MEP

The MVA pathway initiates with the condensation of three acetyl-CoA molecules, while the MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. Both pathways ultimately produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for all terpenoids. The condensation of three IPP molecules with one DMAPP molecule by GGPP synthase yields the C20 precursor, GGPP.

Formation of the Diterpene Backbone

The first committed step in andrograpanin biosynthesis is the cyclization of GGPP. This is a two-step process catalyzed by two distinct diterpene synthases (diTPSs):

-

ent-copalyl diphosphate (B83284) synthase (ent-CPS): This class II diTPS protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-kaurene (B36324) synthase (ent-KS): This class I diTPS facilitates the ionization of the diphosphate group from ent-CPP and a subsequent cyclization and rearrangement to produce the tetracyclic diterpene hydrocarbon, ent-kaurene.

While ent-kaurene is a precursor for gibberellins, a branch in the pathway leads to the labdane-related diterpenoids, including andrograpanin. The formation of the labdane (B1241275) scaffold for andrographolides involves the cyclization of GGPP to ent-copalyl diphosphate, which then serves as the substrate for the subsequent oxidative modifications.

The Core Biosynthetic Pathway of Andrograpanin and Andrographolide (B1667393)

The conversion of the initial diterpene scaffold into andrograpanin and subsequently to other major andrographolides involves a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs). The currently elucidated pathway is as follows:

-

From ent-copalol to 19-hydroxy-ent-copalol: The enzyme ApCYP71D587 catalyzes the hydroxylation of ent-copalol at the C-19 position to yield 19-hydroxy-ent-copalol.

-

Lactone Ring Formation to Yield Andrograpanin: ApCYP71BE50 mediates the formation of the characteristic lactone ring, which results in the synthesis of andrograpanin.

-

Hydroxylation to 14-deoxyandrographolide: ApCYP706U5 then hydroxylates andrograpanin at the C-3 position to produce 14-deoxyandrographolide.

-

Final Steps to Andrographolide: The final conversion to andrographolide involves a C-14 hydroxylation and a rearrangement of the double bond, a step hypothesized to be catalyzed by ApCYP72F1 .

The following diagram illustrates the core biosynthetic pathway of andrograpanin and andrographolide.

Quantitative Analysis of Diterpenoid Lactones in Andrographis paniculata

The concentration of andrograpanin and other major diterpenoid lactones varies significantly between different parts of the Andrographis paniculata plant and can be influenced by external stimuli such as elicitors.

| Plant Part | Andrographolide Content (% dry weight) | Neoandrographolide Content (% dry weight) | 14-Deoxy-11,12-didehydroandrographolide Content (% dry weight) | Andrograpanin Content | Reference |

| Leaves | 2.39 | - | - | - | [1] |

| Aerial Parts (general) | 1.0 (up to) | 0.11 (up to) | 0.16 (up to) | Not specified | [2] |

| Leaves | Higher concentration | Higher concentration | Higher concentration | Not specified | [3] |

| Stems | Detected | Detected | Detected | Not specified | [3] |

| Roots | Not detected | Not detected | Not detected | Not specified | [3] |

| Flowers & Fruits | Detected | Detected | Detected | Not specified | [3] |

Effect of Elicitors on Andrographolide Content in Cell Cultures

| Elicitor | Concentration | Treatment Duration | Fold Increase in Andrographolide | Reference |

| Methyl Jasmonate (MeJA) | 5 µM | 24 hours | 5.25 | [4][5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the andrograpanin biosynthetic pathway.

Extraction and Quantification of Andrographolides by HPLC

Objective: To extract and quantify andrograpanin and other andrographolides from Andrographis paniculata plant material.

Protocol:

-

Sample Preparation:

-

Harvest fresh plant material (leaves, stems, etc.) and wash thoroughly with distilled water.

-

Dry the plant material in a hot air oven at 40-50°C until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Weigh 1 g of the powdered plant material and place it in a flask.

-

Add 25 mL of 70% ethanol.

-

Perform ultrasound-assisted extraction (UAE) for 20 minutes at 40°C.

-

Centrifuge the extract at 4000 rpm for 5 minutes.

-

Collect the supernatant and filter it through a 0.2 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Quantification: Prepare a standard curve using pure andrographolide, neoandrographolide, and andrograpanin standards of known concentrations. Calculate the concentration of the analytes in the plant extracts by comparing their peak areas to the standard curve.

-

Heterologous Expression of Cytochrome P450 Enzymes

Objective: To produce recombinant CYP enzymes for functional characterization.

Protocol (Yeast Expression System - Pichia pastoris):

-

Gene Cloning:

-

Synthesize the codon-optimized full-length cDNA of the target CYP gene (e.g., ApCYP71BE50).

-

Clone the synthesized gene into a yeast expression vector (e.g., pPICZα A) using appropriate restriction enzymes or Gibson assembly.

-

-

Yeast Transformation:

-

Linearize the recombinant plasmid with a suitable restriction enzyme.

-

Transform the linearized plasmid into competent Pichia pastoris cells (e.g., strain X-33) by electroporation.

-

Select positive transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin).

-

-

Protein Expression:

-

Inoculate a single colony of a positive transformant into BMGY medium and grow at 30°C with shaking until the OD600 reaches 2-6.

-

Harvest the cells by centrifugation and resuspend them in BMMY medium containing methanol (B129727) (e.g., 0.5%) to induce protein expression.

-

Continue to culture at a lower temperature (e.g., 28°C) for 48-72 hours, adding methanol every 24 hours to maintain induction.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Disrupt the cells using glass beads or a high-pressure homogenizer.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and store at -80°C.

-

In Vitro Enzyme Assay for Cytochrome P450s

Objective: To determine the enzymatic activity and product formation of a recombinant CYP enzyme.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

NADPH-cytochrome P450 reductase (CPR)

-

NADPH

-

Recombinant CYP microsomes

-

Substrate (e.g., 19-hydroxy-ent-copalol for ApCYP71BE50)

-

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at 30°C for 1-2 hours.

-

-

Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the upper organic phase containing the product.

-

-

Analysis:

-

Dry the organic extract under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., methanol).

-

Analyze the product by LC-MS or GC-MS to identify and quantify the enzymatic product (e.g., andrograpanin).

-

The following diagram illustrates a typical workflow for the functional characterization of a CYP enzyme.

Regulation of the Andrograpanin Biosynthetic Pathway

The biosynthesis of andrograpanin is tightly regulated at the transcriptional level, with transcription factors from the WRKY family playing a significant role.

WRKY Transcription Factors

A genome-wide analysis of Andrographis paniculata has identified 58 WRKY transcription factors.[6][7][8] These proteins are characterized by a conserved WRKY domain that binds to the W-box (TTGACC/T) cis-acting element in the promoters of target genes.

Through a combination of binding site prediction, gene expression analysis, and phylogenetic studies, seven WRKY transcription factors have been identified as potential regulators of andrographolide biosynthesis: ApWRKY01, ApWRKY08, ApWRKY12, ApWRKY14, ApWRKY19, ApWRKY20, and ApWRKY50 .[7] These transcription factors are thought to regulate the expression of the key biosynthetic genes, including the CYPs, thereby controlling the overall flux through the pathway.

Signaling Pathways

The expression and activity of these WRKY transcription factors are likely modulated by various signaling pathways in response to developmental cues and environmental stimuli. Plant hormones, particularly jasmonates (e.g., methyl jasmonate), are known to be potent elicitors of andrographolide biosynthesis.[4][5] The signaling cascade initiated by jasmonates often involves a cascade of protein-protein interactions and phosphorylation events that ultimately lead to the activation of specific transcription factors.

The current understanding of the regulatory network suggests a model where external or internal signals trigger a signaling cascade, possibly involving mitogen-activated protein kinases (MAPKs), leading to the activation of specific ApWRKYs. These activated WRKYs then bind to the promoters of the andrograpanin biosynthetic genes, upregulating their transcription and leading to an increased production of andrograpanin and other andrographolides.

The following diagram illustrates the proposed regulatory network.

Conclusion and Future Perspectives

The elucidation of the andrograpanin biosynthetic pathway in Andrographis paniculata has opened up new avenues for the sustainable production of this medicinally important compound. Further research should focus on the detailed biochemical characterization of all the enzymes in the pathway to determine their kinetic parameters and substrate specificities. A deeper understanding of the regulatory networks, including the identification of upstream signaling components and the specific roles of each ApWRKY transcription factor, will be crucial for developing effective metabolic engineering strategies. The heterologous expression of the entire pathway in microbial hosts presents a promising approach for the industrial-scale production of andrograpanin and its derivatives, which could lead to the development of new and improved therapeutic agents.

References

- 1. Multifaceted roles of WRKY transcription factors in abiotic stress and flavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mindat.org [mindat.org]

- 5. Genomic characterization of WRKY transcription factors related to secoiridoid biosynthesis in Gentiana macrophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro determination of the effect of Andrographis paniculata extracts and andrographolide on human hepatic cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genomic Characterization of WRKY Transcription Factors Related to Andrographolide Biosynthesis in Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Andrograpanin: An In-Depth Review of Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrograpanin, a diterpene lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant interest within the scientific community for its potent biological activities. As a hydrolysate of neoandrographolide, andrograpanin is an important bioactive constituent contributing to the therapeutic effects of A. paniculata extracts. This technical guide provides a comprehensive review of the current understanding of andrograpanin's mechanism of action, with a primary focus on its well-documented anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into its molecular targets and signaling pathways. While the anti-inflammatory properties of andrograpanin are increasingly understood, its specific roles in anticancer and antiviral activities are less defined and warrant further investigation. For context, the activities of the related and more extensively studied compound, andrographolide (B1667393), in these areas will be briefly mentioned with clear distinction.

Anti-inflammatory Mechanism of Action

The primary and most thoroughly investigated therapeutic effect of andrograpanin is its anti-inflammatory activity. Andrograpanin has been shown to modulate key signaling pathways involved in the inflammatory response, particularly in macrophages.

Inhibition of Pro-inflammatory Mediators

Andrograpanin demonstrates a dose-dependent inhibition of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 (IL-12p70) in lipopolysaccharide (LPS)-activated macrophage cells.[1] This inhibition occurs at the level of gene expression, as andrograpanin has been found to down-regulate the mRNA levels of inducible nitric oxide synthase (iNOS) and these pro-inflammatory cytokines.[1]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of andrograpanin are primarily attributed to its ability to interfere with major inflammatory signaling cascades.

A key mechanism of andrograpanin's anti-inflammatory action is the down-regulation of the p38 MAPK signaling pathway.[1] Upon stimulation by inflammatory signals like LPS, the p38 MAPK pathway is activated, leading to the production of pro-inflammatory cytokines. Andrograpanin intervenes in this pathway, leading to a reduction in the inflammatory response.

Andrograpanin also influences the NF-κB signaling pathway, a critical regulator of the inflammatory response. In LPS-stimulated macrophages, NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes. Andrograpanin has been shown to interfere with this pathway, contributing to its anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of andrograpanin.

| Target | Cell Line | Stimulant | Method | Effective Concentration Range | IC50 Value | Reference |

| Nitric Oxide (NO) | Macrophage cells | LPS | Not Specified | 15-90 µM | > 100 µM | [1] |

| TNF-α | Macrophage cells | LPS | Not Specified | 15-90 µM | Not Determined | [1] |

| IL-6 | Macrophage cells | LPS | Not Specified | 15-90 µM | Not Determined | [1] |

| IL-12p70 | Macrophage cells | LPS | Not Specified | 15-90 µM | Not Determined | [1] |

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Cells are then pre-treated with various concentrations of andrograpanin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS).

Measurement of Nitric Oxide (NO) Production

NO production in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-12p70) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Total RNA is extracted from cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme. The cDNA is then used as a template for PCR amplification with specific primers for iNOS, TNF-α, IL-6, IL-12p70, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization. The PCR products are then separated by agarose (B213101) gel electrophoresis and visualized.

Western Blot Analysis

Cells are lysed in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p38 MAPK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anticancer and Antiviral Mechanisms: A Note on the Current State of Research

While the anti-inflammatory properties of andrograpanin are relatively well-characterized, its specific mechanisms of action in cancer and viral infections are not as extensively documented in the current scientific literature. Much of the research on the anticancer and antiviral effects of Andrographis paniculata has focused on its major constituent, andrographolide.

For context, andrographolide has been reported to exert anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of several signaling pathways such as PI3K/Akt and NF-κB. Its antiviral activities have been attributed to the inhibition of viral entry and replication.

It is plausible that andrograpanin contributes to the overall anticancer and antiviral profile of Andrographis paniculata extracts. However, dedicated studies are required to elucidate the specific molecular targets and pathways of andrograpanin in these contexts. Future research should aim to:

-

Determine the IC50 values of andrograpanin on a panel of cancer cell lines.

-

Investigate the effects of andrograpanin on cell cycle progression and apoptosis in cancer cells.

-

Elucidate the impact of andrograpanin on key signaling pathways involved in cancer cell proliferation and survival.

-

Evaluate the antiviral activity of andrograpanin against a range of viruses and identify its specific viral or host targets.

Conclusion

Andrograpanin is a promising bioactive compound with well-documented anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of pro-inflammatory mediators through the down-regulation of the p38 MAPK and NF-κB signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of andrograpanin as a potential therapeutic agent for inflammatory conditions. While its role in cancer and viral diseases remains to be fully elucidated, the established anti-inflammatory mechanisms suggest a potential for broader therapeutic applications. Further focused research is essential to unlock the full therapeutic potential of this important natural product.

References

Andrograpanin Signaling Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrograpanin, a diterpene lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a molecule of significant interest for its therapeutic potential. As a hydrolysate of neoandrographolide, Andrograpanin is noted for its anti-inflammatory and anti-infective properties.[1] This technical guide provides a comprehensive overview of the current understanding of Andrograpanin's modulation of key signaling pathways, supported by available quantitative data, detailed experimental protocols, and visual pathway diagrams. While research on Andrograpanin is ongoing, this document synthesizes the existing literature to serve as a valuable resource for researchers and professionals in drug development.

Core Signaling Pathways Modulated by Andrograpanin

Andrograpanin primarily exerts its biological effects by modulating intracellular signaling cascades involved in inflammation. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway has been identified as a key target.[1][2]

p38 MAPK Signaling Pathway

Andrograpanin has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12p70 (IL-12p70) in lipopolysaccharide (LPS)-activated macrophage cells. This inhibitory effect is achieved through the down-regulation of the p38 MAPK signaling pathway.[2] The suppression of this pathway leads to a decrease in the gene expression of inducible nitric oxide synthase (iNOS) and the aforementioned pro-inflammatory cytokines.[2]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of Andrograpanin.

Table 1: Anti-Inflammatory Activity of Andrograpanin

| Bioassay | Cell Line/System | Treatment | Concentration Range (µM) | Effect | Reference |

| Nitric Oxide (NO) Production | LPS-induced macrophage cells | Andrograpanin | 15-90 | Dose-dependent inhibition | [2] |

| TNF-α Production | LPS-induced macrophage cells | Andrograpanin | 15-90 | Dose-dependent inhibition | [2] |

| IL-6 Production | LPS-induced macrophage cells | Andrograpanin | 15-90 | Dose-dependent inhibition | [2] |

| IL-12p70 Production | LPS-induced macrophage cells | Andrograpanin | 15-90 | Dose-dependent inhibition | [2] |

Table 2: Anti-Infective Activity of Andrograpanin

| Bioassay | Virus | Effective Concentration (EC50) | Reference |

| Anti-HIV Activity | HIV | Not specified for Andrograpanin alone | [1] |

Note: While Andrograpanin was identified as one of the compounds with anti-HIV activity, the specific EC50 value for Andrograpanin was not provided in the cited source. The EC50 values of 49 and 57 µg/ml were reported for Andrographolide and 14-deoxy-11,12-didehydroandrographolide, respectively.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Andrograpanin's effects on signaling pathways.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of Andrograpanin (e.g., 15, 30, 60, 90 µM) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Culture and treat cells in a 96-well plate as described above.

-

After the incubation period, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

-

Culture and treat cells as described above.

-

Collect the cell culture supernatant after the treatment period.

-

Measure the concentrations of TNF-α, IL-6, and IL-12p70 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

This protocol outlines the general steps for assessing the protein expression and phosphorylation status of key signaling molecules like p38 MAPK.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p38 MAPK, total p38 MAPK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

RNA Extraction and Real-Time PCR (RT-PCR)

This protocol describes the general steps to measure the mRNA expression levels of genes like iNOS, TNF-α, IL-6, and IL-12p70.

-

RNA Extraction: Following cell treatment, extract total RNA using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's protocol.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or β-actin.

Conclusion and Future Directions

Andrograpanin demonstrates clear anti-inflammatory effects primarily through the modulation of the p38 MAPK signaling pathway. The available data indicates a dose-dependent inhibition of key inflammatory mediators. However, to fully elucidate the therapeutic potential of Andrograpanin, further research is warranted. Future studies should focus on:

-

Expanding the signaling pathway analysis: Investigating the effects of Andrograpanin on other relevant pathways such as NF-κB, PI3K/Akt, and JAK/STAT to build a more comprehensive mechanistic profile.

-

Determining specific IC50 values: Establishing precise IC50 values for the inhibition of various kinases and enzymes within these pathways will be crucial for drug development.

-

In vivo studies: Translating the in vitro findings to animal models of inflammatory diseases to assess efficacy, pharmacokinetics, and safety.

-

Apoptosis and anti-cancer studies: Given the known activities of other compounds from Andrographis paniculata, exploring the potential of Andrograpanin to induce apoptosis in cancer cells is a promising avenue.

This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of harnessing the therapeutic potential of Andrograpanin for the treatment of inflammatory and other diseases.

References

- 1. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrograpanin, isolated from Andrographis paniculata, exhibits anti-inflammatory property in lipopolysaccharide-induced macrophage cells through down-regulating the p38 MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Andrograpanin: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrograpanin, a diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has garnered significant interest within the scientific community for its diverse pharmacological properties. As a hydrolysate of neoandrographolide, Andrograpanin is readily bioavailable and exhibits a spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, antioxidant, and immunomodulatory effects. This technical guide provides a comprehensive overview of the biological activity screening of Andrograpanin, detailing its mechanisms of action, quantitative data from pertinent studies, and the experimental protocols necessary for its evaluation.

Data Presentation: Quantitative Biological Activity of Andrograpanin

The following tables summarize the key quantitative data on the biological activities of Andrograpanin and its closely related analogue, andrographolide.

| Biological Activity | Assay | Cell Line/System | Test Substance | IC50 / Inhibition | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Andrograpanin | Inhibited in a dose-dependent manner (15-90 µM) | [1] |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Andrographolide | IC50: 17.4 ± 1.1 µM | ||

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12p70) | LPS-activated Macrophages | Andrograpanin | Inhibited in a dose-dependent manner (15-90 µM) | [1] | |

| Anticancer | Cell Viability (MTT Assay) | CACO-2 (Colon Cancer) | Fraction rich in andrographolide, neoandrographolide, and andrograpanin | IC50: 32.46 µg/mL | |

| Cell Viability (MTT Assay) | Jurkat (T-cell acute lymphoblastic leukemia) | Andrographolide | Significant apoptosis at 10 µg/mL | ||

| Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | Andrographolide | IC50 (48h): 32.90 ± 0.02 µM | ||

| Cell Viability (MTT Assay) | MDA-MB-231 (Breast Cancer) | Andrographolide | IC50 (48h): 37.56 ± 0.03 µM | ||

| Antioxidant | DPPH Radical Scavenging | In vitro | Andrographolide | IC50: 3.2 µg/mL | |

| DPPH Radical Scavenging | In vitro | Methanolic extract of A. paniculata | IC50: 398.31 µg/ml |

Core Signaling Pathways Modulated by Andrograpanin and Andrographolide

Andrograpanin and its related compounds exert their biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and therapeutic potential.

Anti-inflammatory Signaling Pathway

Andrograpanin has been shown to exhibit its anti-inflammatory properties primarily through the downregulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is a critical regulator of the production of pro-inflammatory cytokines.

Anticancer Signaling Pathways

The anticancer activities of andrographolide, a close analog of Andrograpanin, are mediated through the modulation of several critical signaling pathways, including the PI3K/Akt and JAK/STAT pathways, which are central to cell survival, proliferation, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Andrograpanin's biological activities.

Anti-inflammatory Activity Assessment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Andrograpanin (e.g., 15, 30, 60, 90 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]

-

Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

After cell treatment, collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a 96-well plate.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

-

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokines to be measured.

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1-2 hours at room temperature.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentrations based on the standard curve.

-

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in signaling pathways, such as p38 MAPK.

-

Procedure:

-

After treatment, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK) overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Anticancer Activity Assessment

-

Cell Lines: A variety of human cancer cell lines can be used, such as CACO-2 (colon cancer), Jurkat (T-cell acute lymphoblastic leukemia), MCF-7, and MDA-MB-231 (breast cancer).

-

Culture Medium and Conditions: Use the appropriate culture medium and conditions as recommended for each specific cell line.

-

Treatment: Treat the cells with a range of concentrations of Andrograpanin for different time points (e.g., 24, 48, 72 hours) to determine its cytotoxic effects.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Andrograpanin and incubate for the desired time.

-

Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Antioxidant Activity Assessment

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of Andrograpanin to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Conclusion

Andrograpanin demonstrates a wide range of promising biological activities, primarily driven by its ability to modulate key inflammatory and cell survival signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this natural compound. Standardization of experimental procedures is crucial for obtaining reproducible and comparable results, which will be essential for advancing Andrograpanin through the drug discovery and development pipeline. Further research should focus on in vivo studies to validate the in vitro findings and to assess the safety and efficacy of Andrograpanin in preclinical models of various diseases.

References

Andrograpanin primary molecular targets

An In-depth Technical Guide on the Primary Molecular Targets of Andrograpanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrograpanin, a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated notable anti-inflammatory properties. This technical guide consolidates the current understanding of the primary molecular targets of Andrograpanin, with a focus on its inhibitory effects on key inflammatory pathways. This document provides a summary of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the implicated signaling pathways and experimental workflows. The information presented herein is intended to support further research and drug development efforts centered on Andrograpanin.

Introduction

Andrograpanin is a bioactive compound derived from the medicinal plant Andrographis paniculata, which has a long history of use in traditional medicine for treating inflammatory conditions. Scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects. The primary mechanism of action identified to date involves the modulation of inflammatory signaling cascades, particularly the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, and the inhibition of pro-inflammatory mediator production.

Primary Molecular Targets and Quantitative Data

The principal molecular targets of Andrograpanin identified in the literature are involved in the inflammatory response. While specific IC50 values are not extensively reported, dose-dependent inhibitory effects have been observed.

Table 1: Summary of Andrograpanin's Inhibitory Activities

| Target/Process | Cell/System | Key Findings | Concentration Range | Citation |

| p38 MAPK Phosphorylation | LPS-stimulated murine macrophages | Down-regulation of p38 MAPK signaling pathway. | 15-90 µM | [1] |

| Nitric Oxide (NO) Production | LPS-stimulated murine macrophages | Dose-dependent inhibition of NO production. | 15-90 µM | [1] |

| TNF-α Production | LPS-stimulated murine macrophages | Dose-dependent inhibition of TNF-α production. | 15-90 µM | [1] |

| IL-6 Production | LPS-stimulated murine macrophages | Dose-dependent inhibition of IL-6 production. | 15-90 µM | [1] |

| IL-12p70 Production | LPS-stimulated murine macrophages | Dose-dependent inhibition of IL-12p70 production. | 15-90 µM | [1] |

| PGH2 Formation (COX-1) | In vitro enzymatic assay | Inhibition of PGH2 formation; longer interaction with COX-1 than COX-2. | Not Specified | |

| PGH2 Formation (COX-2) | In vitro enzymatic assay | Inhibition of PGH2 formation. | Not Specified |

Signaling Pathways Modulated by Andrograpanin

The anti-inflammatory effects of Andrograpanin are primarily attributed to its modulation of the p38 MAPK signaling pathway.

p38 MAPK Signaling Pathway

In lipopolysaccharide (LPS)-stimulated macrophages, Andrograpanin has been shown to inhibit the phosphorylation of p38 MAPK.[1] This kinase is a critical component of a signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. By down-regulating the p38 MAPK pathway, Andrograpanin effectively suppresses the inflammatory response.

Caption: Andrograpanin's inhibition of the p38 MAPK signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the molecular targets of Andrograpanin.

Cell Culture and Stimulation

-

Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with varying concentrations of Andrograpanin (e.g., 15, 30, 60, 90 µM) for 1-2 hours before stimulation with a pro-inflammatory agent like Lipopolysaccharide (LPS; 1 µg/mL).

Cytokine Quantification by ELISA

-

Sample Collection: After the desired incubation period (e.g., 24 hours) post-LPS stimulation, the cell culture supernatant is collected.

-

ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-12p70 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are interpolated from this curve.

Western Blot for p38 MAPK Phosphorylation

-

Cell Lysis: Following treatment and stimulation, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: To ensure equal loading, the membrane is stripped and re-probed with an antibody for total p38 MAPK. The intensity of the p-p38 band is normalized to the total p38 band.

Caption: General experimental workflow for studying Andrograpanin's effects.

Conclusion and Future Directions

Andrograpanin has emerged as a promising anti-inflammatory agent with a clear mechanism of action involving the inhibition of the p38 MAPK signaling pathway and subsequent reduction of pro-inflammatory cytokine production. However, further research is required to fully elucidate its molecular interactions. Specifically, future studies should focus on:

-

Determining IC50 values: Establishing precise IC50 values for the inhibition of p38 MAPK, COX-1, COX-2, and various cytokines will be crucial for quantitative comparison and drug development.

-

Direct Target Identification: Utilizing advanced proteomics techniques, such as affinity chromatography coupled with mass spectrometry or chemical proteomics with Andrograpanin-based probes, will be essential to identify its direct binding partners within the cell.

-

In Vivo Efficacy: Translating the in vitro findings to in vivo models of inflammation will be a critical step in validating the therapeutic potential of Andrograpanin.

By addressing these research gaps, the scientific community can build a more comprehensive understanding of Andrograpanin's pharmacology and pave the way for its potential clinical applications.

References

The Structure-Activity Relationship of Andrograpanin: A Technical Guide for Drug Development Professionals

Introduction: Andrograpanin, a diterpenoid lactone derived from Andrographis paniculata, has emerged as a promising scaffold for the development of novel therapeutics. As a hydrolysate of neoandrographolide, andrograpanin exhibits a spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. Understanding the structure-activity relationship (SAR) of andrograpanin is crucial for optimizing its potency and selectivity, thereby paving the way for the rational design of next-generation drug candidates. This technical guide provides a comprehensive overview of the current knowledge on andrograpanin's SAR, detailed experimental protocols for its biological evaluation, and a visual representation of the key signaling pathways it modulates.

Core Biological Activities and Structure-Activity Relationship Insights

Andrograpanin's therapeutic potential stems from its ability to modulate key cellular signaling pathways implicated in various diseases. While comprehensive SAR studies on a wide range of andrograpanin derivatives are still emerging, valuable insights can be drawn from studies on andrograpanin itself and its close analog, andrographolide (B1667393).

Anti-Inflammatory Activity

Andrograpanin demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] Studies have shown that andrograpanin can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12p70 in lipopolysaccharide (LPS)-activated macrophages.[1] This activity is attributed to the down-regulation of inducible nitric oxide synthase (iNOS) and the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1]

From the broader andrographolide SAR literature, it can be inferred that the α,β-unsaturated γ-lactone moiety is a critical pharmacophore for anti-inflammatory activity. Modifications at the C-14 position with different ester groups have been shown to modulate the anti-inflammatory potency of andrographolide derivatives, suggesting a similar potential for andrograpanin.[2][3] The introduction of a tetrahydrofuran (B95107) ring and a cyclic olefinic bond in andrographolide derivatives has been shown to enhance anti-inflammatory activity.[2][3]

Anticancer Activity

The anticancer potential of andrographolide and its derivatives has been extensively studied, providing a framework for understanding the potential SAR of andrograpanin. The cytotoxic activity is often linked to the induction of cell cycle arrest and apoptosis.[4][5][6] Key structural features for the anticancer activity of andrographolide analogs include the α,β-unsaturated γ-lactone ring and modifications at the C-3, C-14, and C-19 hydroxyl groups.[4][5][6] The synthesis of 3,19-O-acetal derivatives of andrographolide has yielded compounds with potent cytotoxicity against various cancer cell lines.[4]

Antiviral Activity

Andrographolide and its derivatives have shown promise as antiviral agents against a range of viruses.[7][8][9] The antiviral mechanism often involves the inhibition of viral replication.[7][8][9] For instance, certain andrographolide derivatives have demonstrated activity against the Zika virus, with modifications at the C-14 position significantly influencing potency and cytotoxicity.[8] The introduction of a 14-aryloxy group has been explored for anti-enterovirus activity.[9] While specific SAR studies on andrograpanin's antiviral effects are limited, the principles observed with andrographolide suggest that modifications to the lactone ring and the hydroxyl groups are likely to be critical for optimizing antiviral efficacy.

Quantitative Data Summary

The following tables summarize the available quantitative data for andrograpanin and related compounds. It is important to note that the data for andrographolide derivatives are included to provide a comparative context for potential SAR studies on andrograpanin.

Table 1: Anti-Inflammatory Activity of Andrograpanin and Related Diterpenoids

| Compound | Assay | Cell Line | IC50 / Activity | Reference |

| Andrograpanin | NO Production Inhibition | LPS-induced RAW 264.7 | Dose-dependent inhibition (15-90 µM) | [1] |

| Andrograpanin | TNF-α, IL-6, IL-12p70 Inhibition | LPS-induced RAW 264.7 | Dose-dependent inhibition (15-90 µM) | [1] |

| 14-deoxy-11,12-didehydroandrographolide | NO Production Inhibition | LPS-induced murine macrophages | IC50: 94.12 ± 4.79 µM | [10] |

| Neoandrographolide | NO Production Inhibition | LPS-induced murine macrophages | IC50: > 100 µM | [10] |

Table 2: Anticancer and Cytotoxicity Data for Andrographolide Derivatives (for comparative purposes)

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Andrographolide Derivative (3a) | A549 (lung) | Cytotoxicity | - | [4] |

| Andrographolide Derivative (3d) | HeLa (cervical) | Cytotoxicity | - | [4] |

| Andrographolide Derivative (3e) | ACHN (renal) | Cytotoxicity | - | [4] |

Table 3: Antiviral Activity of Andrographolide Derivatives (for comparative purposes)

| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| Andrographolide Derivative (3) | Zika Virus | SNB-19 | EC50: 1.3 | [8] |

| Andrographolide Derivative (17b) | Zika Virus | SNB-19 | EC50: 4.5 | [8] |

| 14-aryloxy-8,17-epoxy andrographolide (18) | Enterovirus A71 | - | IC50: 0.95 | [9] |

| Andrographolide | HIV | HL2/3 | IC50: 0.59 | [7] |

| 14-deoxy-11,12-didehydroandrographolide | HIV | - | EC50: 56.8 µg/mL | [7] |

| 4-methoxy andrographolide derivative (10) | Influenza A (H3N2) | - | IC50: 90.2 µg/mL | [11] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization in the evaluation of andrograpanin derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells in culture

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

-

Compound Treatment: Add various concentrations of the test compounds (e.g., andrograpanin derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[6]

-